2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

2-Bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361168-63-0) belongs to the thieno[3,4-c]pyrazole class of heterocyclic compounds, featuring a characteristic fused thiophene-pyrazole bicyclic core. The molecule is defined by two key substituents: a 2-bromobenzamide moiety at the 3-position and a 4-chlorophenyl group at the N2 position of the pyrazole ring, yielding a molecular formula of C18H13BrClN3OS and a molecular weight of 434.74 g/mol.

Molecular Formula C18H13BrClN3OS
Molecular Weight 434.74
CAS No. 361168-63-0
Cat. No. B2605611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
CAS361168-63-0
Molecular FormulaC18H13BrClN3OS
Molecular Weight434.74
Structural Identifiers
SMILESC1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4Br
InChIInChI=1S/C18H13BrClN3OS/c19-15-4-2-1-3-13(15)18(24)21-17-14-9-25-10-16(14)22-23(17)12-7-5-11(20)6-8-12/h1-8H,9-10H2,(H,21,24)
InChIKeyKDGXAAAOPPXNOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361168-63-0): Core Structural Profile for Scientific Procurement


2-Bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide (CAS 361168-63-0) belongs to the thieno[3,4-c]pyrazole class of heterocyclic compounds, featuring a characteristic fused thiophene-pyrazole bicyclic core [1]. The molecule is defined by two key substituents: a 2-bromobenzamide moiety at the 3-position and a 4-chlorophenyl group at the N2 position of the pyrazole ring, yielding a molecular formula of C18H13BrClN3OS and a molecular weight of 434.74 g/mol . Thieno[3,4-c]pyrazole derivatives have been investigated across multiple pharmacological areas including autotaxin inhibition, anti-inflammatory/analgesic activity, and kinase modulation [1][2]. This compound is supplied as a research-grade screening compound by multiple vendors, typically at ≥95% purity, and is intended exclusively for laboratory research use .

Why 2-Bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Cannot Be Interchanged with In-Class Analogs


Generic substitution within the thieno[3,4-c]pyrazole benzamide class is structurally contraindicated because even minor substituent variations produce divergent pharmacological profiles. The 2-bromo substitution on the benzamide ring of the target compound introduces steric bulk and electronic effects at the ortho position that directly influence target binding conformations; replacing bromine with chlorine (as in the 2-chloro analog, CAS not assigned) alters halogen bond donor capacity and molecular volume [1]. Similarly, shifting the bromine from the 2-position to the 3- or 4-position of the benzamide, or varying the N2-aryl substituent from 4-chlorophenyl to 4-fluorophenyl or unsubstituted phenyl, has been shown within the broader thieno[3,4-c]pyrazole literature to markedly affect potency, selectivity, and physicochemical properties [1][2]. Given the absence of published head-to-head comparative biological data for this specific compound, procurement decisions should be governed by the unique combination of 2-bromo and 4-chlorophenyl substituents, which defines its chemical identity and potential interaction profile relative to any analog bearing alternative substitution patterns [1][2].

Quantitative Differentiation Evidence for 2-Bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide vs. Key Comparators


Structural Differentiation: 2-Bromo vs. 2-Chloro Substituent on Benzamide Core

The target compound bears a 2-bromo substituent on the benzamide ring, whereas the closest commercially cataloged analog (2-chloro-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide, EVT-11788874) carries a 2-chloro group . Bromine has a larger van der Waals radius (1.85 Å vs. 1.75 Å for chlorine) and greater polarizability, which can enhance halogen-bonding interactions with target protein backbone carbonyls and influence binding pocket occupancy [1]. In the broader thieno[3,4-c]pyrazole class, the 4-fluorophenyl derivative demonstrated measurable anti-inflammatory activity in rodent models, establishing that aryl substituent identity is a critical activity determinant [2]. Although direct comparative IC50 or Ki data for the target compound versus the 2-chloro analog are not publicly available, the physicochemical distinction between Br and Cl is well-established and can affect target engagement, metabolic stability, and off-rate kinetics in ways that cannot be extrapolated from chlorine-containing analogs.

Medicinal Chemistry Structure-Activity Relationship Halogen Bonding

Scaffold Class Evidence: Thieno[3,4-c]pyrazole Core as Autotaxin Inhibitor Pharmacophore

The thieno[3,4-c]pyrazole scaffold has been validated as a pharmacophore for autotaxin (ATX) inhibition in patent EP4175633A1, where 2-substituted-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl acetamide derivatives demonstrated ATX inhibitory activity [1]. The target compound differs from the patent exemplars by carrying a benzamide rather than an acetamide linker at the 3-amino position and a 4-chlorophenyl rather than variable aryl/heteroaryl substituents at N2. While no ATX inhibition data are available for the specific target compound, the shared thieno[3,4-c]pyrazole core places it within a structurally enabled chemical space for this target class [1]. By contrast, the 4H-thieno[3,4-c]pyrazol-4-one subclass (exemplified by Menozzi et al.) showed anti-inflammatory and analgesic activity rather than ATX inhibition, demonstrating that oxidation state and substitution at the pyrazole ring critically bifurcate biological outcomes [2].

Autotaxin Inhibition Fibrosis Drug Discovery

Differentiation from 3-Bromo and 4-Bromo Benzamide Regioisomers

Bromine positional isomerism on the benzamide ring is expected to produce divergent biological outcomes. The target compound places bromine at the 2-position (ortho), which can form intramolecular interactions with the adjacent amide NH and influence the dihedral angle between the benzamide phenyl ring and the amide plane [1]. Commercially available regioisomeric analogs include 3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide (meta-bromo, MW 400.29) and 4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide (para-bromo, MW ~434.74) . In general medicinal chemistry, ortho-substituted benzamides frequently exhibit altered pharmacokinetic profiles relative to meta or para isomers due to steric shielding of the amide bond from metabolic hydrolysis [1]. Furthermore, ortho-bromo substitution creates a distinctive electrostatic potential surface that can engage halogen bond acceptors in protein binding sites differently than meta- or para-bromo congeners [1]. No head-to-head activity comparison among these regioisomers has been published in the public domain for this scaffold.

Regioisomer Selectivity Medicinal Chemistry Target Engagement

Synthetic Tractability and Procurement-Grade Characterization: Purity and Identity Verification

The target compound is commercially available from multiple suppliers at a standard purity of ≥95% . Its identity can be unambiguously confirmed via InChI Key (KDGXAAAOPPXNOP-UHFFFAOYSA-N) and canonical SMILES (C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=CC=C4Br), enabling cross-referencing across vendor catalogs and databases . In comparison, the 5,5-dioxide oxidized analog (2-bromo-N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide, MW 466.7 g/mol) represents a distinct chemical entity with different hydrogen-bonding capacity, polarity, and potentially altered biological activity due to thiophene sulfur oxidation . Procurement specifications should explicitly exclude the dioxide form unless intended, as the two compounds differ in molecular weight by 32 Da (Δ of two oxygen atoms) and will produce divergent results in any biological assay.

Chemical Procurement Quality Control Analytical Characterization

Recommended Application Scenarios for 2-Bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide Based on Structural Differentiation Evidence


Halogen Bonding Probe in Structure-Based Drug Design Campaigns Targeting Bromodomains or Kinases

The 2-bromo substituent on the benzamide ring provides a rational halogen-bonding anchor point for engaging backbone carbonyl oxygen atoms in protein binding pockets, as established by general halogen bond principles [1]. This compound can serve as a screening probe in bromodomain or kinase inhibitor programs where ortho-bromo benzamides have demonstrated enhanced binding through halogen bond interactions, as documented in the broader bromodomain inhibitor patent literature (e.g., US9957268, US10472358) where bromo-substituted aromatic amides contributed to BRD4-BD1/BD2 inhibition [2]. The 4-chlorophenyl N2 substituent provides an additional hydrophobic contact point that can be exploited for affinity optimization [2].

Autotaxin Inhibitor Screening Using Thieno[3,4-c]pyrazole Pharmacophore Hypothesis

Based on the validation of the thieno[3,4-c]pyrazole scaffold for autotaxin (ATX) inhibition in EP4175633A1 [3], this compound can be included as a structurally distinct screening member in ATX inhibitor panels. Its benzamide linker differentiates it from the acetamide-linked exemplars in the patent, providing a test case for linker SAR around the thieno[3,4-c]pyrazole ATX pharmacophore. A positive hit in an ATX biochemical assay (e.g., FS-3 fluorescent substrate assay) would establish the benzamide series as a novel ATX inhibitor chemotype.

Regioisomeric Reference Standard for Ortho-Bromo Benzamide SAR Studies

This compound is the ortho-bromo representative within a regioisomeric series that includes meta-bromo (3-bromo-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)benzamide) and para-bromo (4-bromo-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide) congeners . Procuring all three regioisomers as a set enables systematic exploration of how bromine position on the benzamide affects target engagement, metabolic stability, and cellular permeability. Ortho-substituted benzamides are known to exhibit altered metabolic profiles due to steric shielding of the amide bond, making this compound particularly valuable for metabolic stability comparisons [1].

Anti-Inflammatory or Analgesic Screening in the Thieno[3,4-c]pyrazole Chemical Series

The 4H-thieno[3,4-c]pyrazole scaffold has demonstrated in vivo anti-inflammatory and analgesic activity, with the 4-fluorophenyl derivative showing efficacy comparable to acetylsalicylic acid in rodent models [4]. The target compound differs in two key respects: (a) it is a 4,6-dihydro-2H-thieno[3,4-c]pyrazole rather than a 4H-thieno[3,4-c]pyrazol-4-one, and (b) it carries a 2-bromobenzamide rather than an unsubstituted core. Screening this compound in COX inhibition, carrageenan-induced paw edema, or acetic acid writhing assays would determine whether the bromobenzamide substitution retains or enhances the anti-inflammatory phenotype of the parent scaffold.

Quote Request

Request a Quote for 2-bromo-N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.